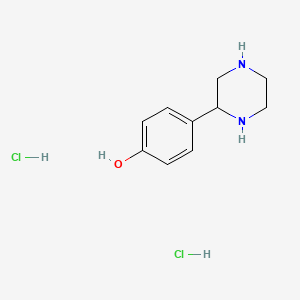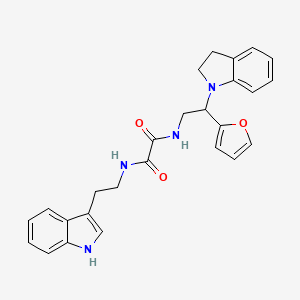![molecular formula C19H19NO3 B2847056 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid CAS No. 147958-95-0](/img/structure/B2847056.png)
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a biphenyl group attached to a piperidine ring via a carbonyl linkage
Mécanisme D'action
Target of Action
The primary target of 1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By acting as a partial agonist, the compound can modulate the receptor’s activity, influencing the transmission of nerve signals .
Mode of Action
The compound interacts with its target, the GABA A receptor, by binding to it and modulating its activity . This interaction can lead to changes in the receptor’s conformation, affecting its ability to bind to its natural ligand, GABA . As a result, the compound can influence the receptor’s function and the transmission of nerve signals .
Biochemical Pathways
The compound’s action on the GABA A receptor can affect various biochemical pathways. Primarily, it can influence the GABAergic pathway , which is involved in inhibitory neurotransmission . By modulating the activity of the GABA A receptor, the compound can affect the balance between inhibitory and excitatory signals in the nervous system .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission. By acting as a partial agonist at the GABA A receptor, the compound can modulate inhibitory neurotransmission, potentially affecting various neurological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of biphenyl-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the biphenyl and piperidine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce biphenyl-4-ylmethanol derivatives .
Applications De Recherche Scientifique
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Biphenyl-4-carbonyl)piperidine-4-carboxylic acid: Similar structure but with different substituents on the piperidine ring.
N-Boc-4-piperidineacetaldehyde: Contains a piperidine ring with a different functional group.
Piperidine-4-carboxylic acid derivatives: Various derivatives with modifications on the piperidine ring.
Uniqueness
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a biphenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
1-(4-phenylbenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-10-17(11-13-20)19(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABASQJONDKFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2846973.png)
![3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2846975.png)
![1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid](/img/structure/B2846978.png)
![4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2846979.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2846980.png)
![2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846981.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2846984.png)
![4-(morpholine-4-sulfonyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2846987.png)
![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)
![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)
![2-(3-methylphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2846994.png)

